![molecular formula C17H19N3O5S B2560665 N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-23-4](/img/structure/B2560665.png)
N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
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Overview
Description
N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
- Application : Researchers have explored CCG-33717 as a potential therapy for glaucoma. They incorporated it into slow-release nanocarriers, which efficiently achieved sustained drug delivery. In an established rabbit model of glaucoma filtration surgery, the nanocarrier-based formulation prevented conjunctival fibrosis and doubled bleb survival .
- Application : CCG-33717 has been investigated as part of slow-release formulations for sustained drug delivery to the conjunctiva. By inhibiting serum response factor (SRF), it aims to reduce scarring and improve surgical outcomes .
- Application : Researchers have studied the effects of CCG-33717 (also known as CCG-1423) on mitochondria. Understanding its impact on mitochondrial function may inform its clinical potential and derivatives .
- Application : Investigating its impact on gene expression and transcriptional control pathways could reveal novel therapeutic avenues .
- Application : CCG-33717 has been incorporated into nanocarriers, demonstrating gradual release over 14 days. These systems offer a promising approach for controlled drug delivery .
Glaucoma Treatment
Anti-Scarring Therapies
Mitochondrial Function Modulation
Transcriptional Regulation Inhibition
Drug Delivery Systems
Interdisciplinary Research
Mechanism of Action
Mode of Action
CCG-33717 is known to modulate the mitochondrial functions . It has been reported to inhibit the transcription of Serum Response Factor (SRF) and its cofactor p49/STRAP, along with PGC-1α, β, resulting in the downregulation of mitochondrial genes . This leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . The S-isomer of CCG-33717 has been found to exhibit higher inhibitory effects on the cellular events triggered by Myocardin-Related Transcription Factor A (MRTF-A) activation, including serum response factor-mediated gene expression and cell migration .
Biochemical Pathways
It is known that the compound impacts mitochondrial functions and influences the transcription of certain genes related to mitochondrial activity
Result of Action
The molecular and cellular effects of CCG-33717’s action primarily involve the modulation of mitochondrial functions and the inhibition of certain transcription factors . This results in the downregulation of mitochondrial genes, repression of mitochondrial oxidative phosphorylation, and reduction in overall ATP production . These effects could potentially influence various cellular processes and functions.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-15(18-8-10-2-1-5-23-10)3-4-20-16(22)11-6-13-14(25-9-24-13)7-12(11)19-17(20)26/h6-7,10H,1-5,8-9H2,(H,18,21)(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZJASDLRYINOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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